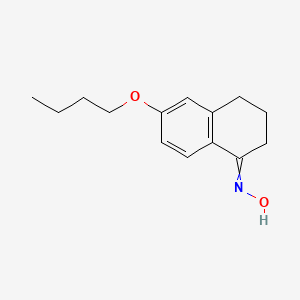
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorouracil moiety substituted with a 3-chloro-4-isopropoxybenzyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the 3-chloro-4-isopropoxybenzyl intermediate:
Coupling with fluorouracil: The intermediate is then coupled with fluorouracil under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The isopropoxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil involves its interaction with specific molecular targets. The fluorouracil moiety is known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to disruption of DNA replication and cell division, making it a potential anticancer agent. The 3-chloro-4-isopropoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and reach its target sites.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-isopropoxybenzyl)-5-fluorouracil can be compared with other fluorouracil derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
1-(2-Chloroethyl)-5-fluorouracil: Another derivative with similar anticancer properties.
1-(3-Chloro-4-methoxybenzyl)-5-fluorouracil: A compound with a methoxy group instead of an isopropoxy group, which may affect its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
67207-94-7 |
|---|---|
Formule moléculaire |
C14H14ClFN2O3 |
Poids moléculaire |
312.72 g/mol |
Nom IUPAC |
1-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14ClFN2O3/c1-8(2)21-12-4-3-9(5-10(12)15)6-18-7-11(16)13(19)17-14(18)20/h3-5,7-8H,6H2,1-2H3,(H,17,19,20) |
Clé InChI |
CILOXWLDKPURFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)CN2C=C(C(=O)NC2=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



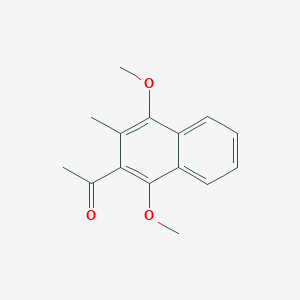

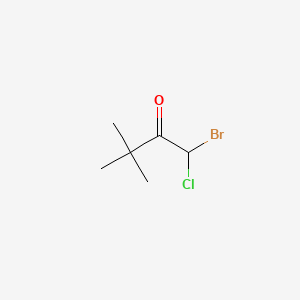
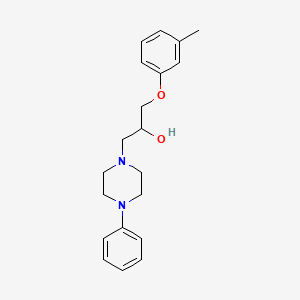

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
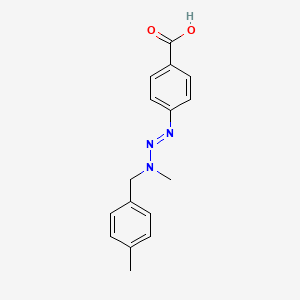
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
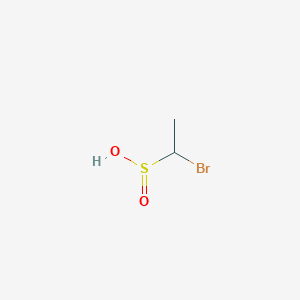
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
